N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the oxadiazole ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
1,2,4-oxadiazole-3-carboxamides: These compounds share the oxadiazole core and have similar biological activities.
1,2,4-oxadiazole-5-carboxamides: These derivatives also exhibit a range of biological activities and are used in various applications.
Uniqueness
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-17(15-10-7-13-25-15)21-19(11-5-2-6-12-19)18-20-16(22-24-18)14-8-3-1-4-9-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWELNZXSVMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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